3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one 3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14969465
InChI: InChI=1S/C12H11NO4S3/c14-11-10(6-9-2-1-4-17-9)19-12(18)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6+
SMILES:
Molecular Formula: C12H11NO4S3
Molecular Weight: 329.4 g/mol

3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

CAS No.:

Cat. No.: VC14969465

Molecular Formula: C12H11NO4S3

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-Dioxo-4H-thiophen-3-YL)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one -

Specification

Molecular Formula C12H11NO4S3
Molecular Weight 329.4 g/mol
IUPAC Name (5E)-3-(1,1-dioxothiolan-3-yl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H11NO4S3/c14-11-10(6-9-2-1-4-17-9)19-12(18)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6+
Standard InChI Key GXKQTSQNBJJWKH-UXBLZVDNSA-N
Isomeric SMILES C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Canonical SMILES C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CO3)SC2=S

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (5E)-3-(1,1-dioxothiolan-3-yl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Its backbone consists of a thiazolidin-4-one ring fused with a 1,1-dioxothiophene (sulfolane) group and a furan-2-ylmethylene substituent. Key features include:

  • Thiazolidin-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively.

  • Sulfolane moiety: A tetrahydrothiophene ring with two sulfonyl oxygen atoms, contributing to polar interactions.

  • Furan-2-ylmethylene group: An aromatic heterocycle providing planar rigidity and π-π stacking potential.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>11</sub>NO<sub>4</sub>S<sub>3</sub>
Molecular Weight329.4 g/mol
Solubility (pH 7.4)6.6 µg/mL
Canonical SMILESC1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CO3)SC2=S
Isomeric SMILESC1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S

The sulfolane group enhances hydrophilicity, as evidenced by its solubility of 6.6 µg/mL at physiological pH. The thioxo group at position 2 of the thiazolidinone ring introduces tautomeric possibilities, influencing reactivity .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of this compound typically involves sequential reactions to assemble its heterocyclic components:

Step 1: Formation of the Thiazolidin-4-one Core

Thiazolidin-4-ones are commonly synthesized via the Dicyclohexylcarbodiimide (DCC)-mediated condensation of primary amines, aldehydes, and thioglycolic acid . For example:

  • Primary amine (e.g., 4-aminophenylacetonitrile) reacts with furan-2-carbaldehyde in tetrahydrofuran (THF) at 0–50°C.

  • Thioglycolic acid and DCC are added to facilitate cyclization, yielding the thiazolidin-4-one scaffold .

Step 3: Purification and Characterization

Reaction mixtures are purified via column chromatography, and products are validated using:

  • FT-IR: Carbonyl (C=O) stretches at 1,697–1,710 cm<sup>-1</sup> and aromatic C–H vibrations at 3,065–3,400 cm<sup>-1</sup> .

  • NMR:

    • <sup>1</sup>H NMR: Protons at C2 of the thiazolidinone ring resonate at δ 5.98–6.72 ppm, while C5 methylene protons appear at δ 3.64–4.02 ppm .

    • <sup>13</sup>C NMR: The C4 ketone carbon is observed at δ 170–177 ppm, confirming thiazolidinone formation .

Analytical Characterization

Table 2: Key Spectral Assignments

TechniqueObservationInterpretation
FT-IR1,697 cm<sup>-1</sup>C=O stretch (thiazolidinone)
3,065–3,400 cm<sup>-1</sup>Aromatic C–H stretching
<sup>1</sup>H NMRδ 5.98–6.72 ppm (1H, singlet)C2 proton of thiazolidinone
δ 3.64–4.02 ppm (2H, multiplet)C5 methylene protons
ESI-MSm/z 329.4 [M+H]<sup>+</sup>Molecular ion peak

Challenges and Future Directions

Synthetic Optimization

Current yields from multi-step syntheses remain suboptimal (~40–60%), necessitating exploration of microwave-assisted or flow chemistry approaches to improve efficiency .

Biological Screening

In vivo studies are critical to validate preliminary in vitro results. Priority areas include:

  • Pharmacokinetics: Assessing oral bioavailability influenced by the sulfolane group’s polarity.

  • Toxicology: Evaluating hepatotoxicity risks associated with thioxo groups.

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